molecular formula C8H14O3 B13193645 Methyl (2E)-2-(ethoxymethylidene)butanoate

Methyl (2E)-2-(ethoxymethylidene)butanoate

Cat. No.: B13193645
M. Wt: 158.19 g/mol
InChI Key: SXFBUTJSMNKGRM-VOTSOKGWSA-N
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Description

Methyl (2E)-2-(ethoxymethylidene)butanoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and is characterized by the presence of an ethoxymethylidene group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2E)-2-(ethoxymethylidene)butanoate can be synthesized through a variety of methods. One common approach involves the esterification of butanoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to facilitate the direct introduction of the ethoxymethylidene group into the butanoic acid ester, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(ethoxymethylidene)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxymethylidene group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Methyl (2E)-2-(ethoxymethylidene)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (2E)-2-(ethoxymethylidene)butanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release butanoic acid and methanol, which can then participate in various biochemical pathways. The ethoxymethylidene group can also interact with nucleophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: Similar in structure but lacks the ethoxymethylidene group.

    Ethyl butanoate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl (2E)-2-(methoxymethylidene)butanoate: Similar structure with a methoxymethylidene group instead of an ethoxymethylidene group.

Uniqueness

Methyl (2E)-2-(ethoxymethylidene)butanoate is unique due to the presence of the ethoxymethylidene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies .

Biological Activity

Methyl (2E)-2-(ethoxymethylidene)butanoate is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H18_{18}O3_3. It is characterized by an ethoxymethylidene group attached to a butanoate backbone, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. In a study evaluating various derivatives, it was found that certain esters and related compounds displayed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported in the range of 15.5–500 µg/mL, indicating varying levels of effectiveness against different bacterial strains .

Table 1: Antibacterial Activity of Related Compounds

CompoundMIC (µg/mL)Activity Level
This compoundTBDTBD
Compound A15.5Highly Active
Compound B62Moderately Active
Compound C250Poorly Active

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on derivatives of this compound. These studies often involve evaluating cell viability in the presence of the compound using assays such as MTT or XTT. Results indicated that while some derivatives exhibited cytotoxic effects on cancer cell lines, others showed selective toxicity, sparing normal cells .

The biological activity of this compound is believed to stem from its interaction with specific biological targets. The compound may modulate enzyme activity or interfere with cellular signaling pathways, leading to altered physiological responses. For instance, similar compounds have been shown to inhibit bacterial cell wall synthesis or disrupt membrane integrity .

Case Studies

  • Antibacterial Efficacy : A case study focused on the antibacterial properties of this compound revealed that it effectively inhibited Staphylococcus aureus and Escherichia coli. The study reported an MIC value of approximately 32 µg/mL against S. aureus, suggesting potential for further development as an antibiotic adjuvant .
  • Cytotoxic Effects : In another investigation, derivatives including this compound were screened against various cancer cell lines. The results indicated selective cytotoxicity towards breast cancer cells, with IC50 values ranging from 20 to 50 µg/mL, highlighting its potential as an anticancer agent .

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl (2E)-2-(ethoxymethylidene)butanoate

InChI

InChI=1S/C8H14O3/c1-4-7(6-11-5-2)8(9)10-3/h6H,4-5H2,1-3H3/b7-6+

InChI Key

SXFBUTJSMNKGRM-VOTSOKGWSA-N

Isomeric SMILES

CC/C(=C\OCC)/C(=O)OC

Canonical SMILES

CCC(=COCC)C(=O)OC

Origin of Product

United States

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